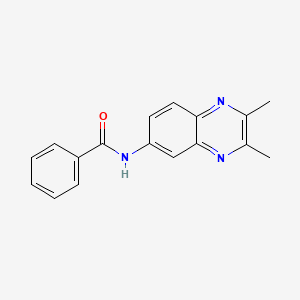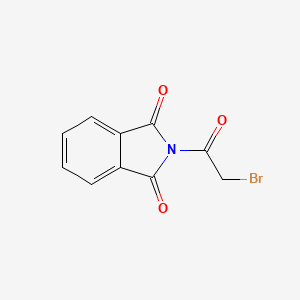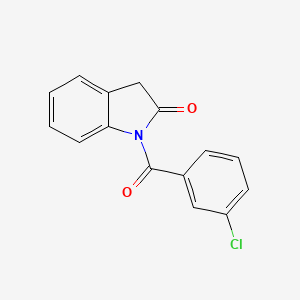
1-(3-Chlorobenzoyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzoyl)indolin-2-one is a chemical compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indolin-2-one core with a 3-chlorobenzoyl group attached to the nitrogen atom. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
The synthesis of 1-(3-Chlorobenzoyl)indolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of indolin-2-one with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
化学反応の分析
1-(3-Chlorobenzoyl)indolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the indolin-2-one core, leading to the formation of corresponding oxindole derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often results in the formation of reduced indolin-2-one derivatives.
Substitution: The compound can undergo substitution reactions at the 3-chlorobenzoyl group. For example, nucleophilic substitution with amines or thiols can lead to the formation of corresponding amides or thioesters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex indolin-2-one derivatives. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology: In biological research, 1-(3-Chlorobenzoyl)indolin-2-one is investigated for its potential as a bioactive molecule.
Medicine: The compound is explored for its potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it a valuable building block for the synthesis of various industrial products.
作用機序
The mechanism of action of 1-(3-Chlorobenzoyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells or tissues being studied.
類似化合物との比較
1-(3-Chlorobenzoyl)indolin-2-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Indolin-2-one: The parent compound of this compound, which lacks the 3-chlorobenzoyl group.
3-Chlorobenzoyl derivatives: Compounds that contain the 3-chlorobenzoyl group but differ in the core structure.
The uniqueness of this compound lies in its specific combination of the indolin-2-one core and the 3-chlorobenzoyl group, which imparts distinct chemical and biological properties to the compound.
特性
分子式 |
C15H10ClNO2 |
|---|---|
分子量 |
271.70 g/mol |
IUPAC名 |
1-(3-chlorobenzoyl)-3H-indol-2-one |
InChI |
InChI=1S/C15H10ClNO2/c16-12-6-3-5-11(8-12)15(19)17-13-7-2-1-4-10(13)9-14(17)18/h1-8H,9H2 |
InChIキー |
BJYNQUSWMZZJET-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




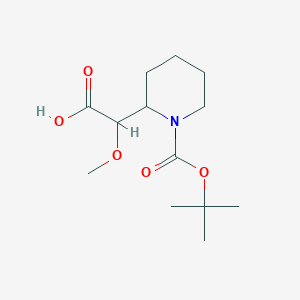


![1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-](/img/structure/B15064579.png)
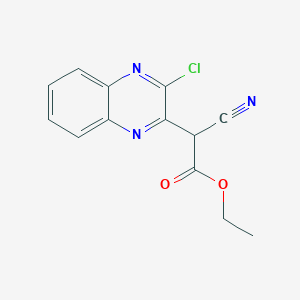
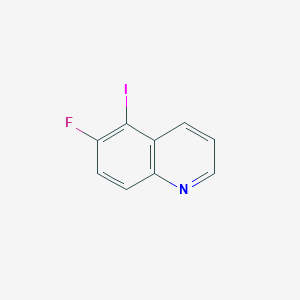
![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)
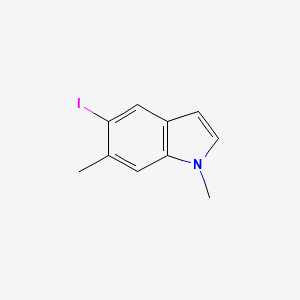
![1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B15064602.png)
